molecular formula C8H5Cl2NO3 B3110663 3',4'-Dichloro-5'-nitroacetophenone CAS No. 1804516-90-2

3',4'-Dichloro-5'-nitroacetophenone

Cat. No.: B3110663
CAS No.: 1804516-90-2
M. Wt: 234.03 g/mol
InChI Key: OKCOXBUOCDZLIE-UHFFFAOYSA-N
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Description

3’,4’-Dichloro-5’-nitroacetophenone is an organic compound with the molecular formula C8H5Cl2NO3 It is a derivative of acetophenone, where the phenyl ring is substituted with two chlorine atoms at the 3’ and 4’ positions and a nitro group at the 5’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dichloro-5’-nitroacetophenone typically involves multiple steps:

    Chlorination: The chlorination of acetophenone can be performed using chlorine gas in the presence of a catalyst like ferric chloride to introduce chlorine atoms at the desired positions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichloro-5’-nitroacetophenone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 3’,4’-Dichloro-5’-aminoacetophenone.

    Substitution: Various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

3’,4’-Dichloro-5’-nitroacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-5’-nitroacetophenone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The chlorine atoms can also participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    3’,4’-Dichloroacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5’-Nitroacetophenone: Lacks the chlorine atoms, affecting its chemical properties and reactivity.

Uniqueness

3’,4’-Dichloro-5’-nitroacetophenone is unique due to the presence of both chlorine and nitro substituents, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(3,4-dichloro-5-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO3/c1-4(12)5-2-6(9)8(10)7(3-5)11(13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCOXBUOCDZLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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